molecular formula C27H34N6O2S B12347056 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12347056
M. Wt: 506.7 g/mol
InChI Key: DYNBQAIVDGQNSO-UHFFFAOYSA-N
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Description

The compound “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule featuring multiple functional groups, including a butoxyphenyl group, a pentaazatricyclic core, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentaazatricyclic core, the introduction of the butoxyphenyl group, and the attachment of the dimethylphenylacetamide moiety. Typical synthetic routes may include:

    Formation of the Pentaazatricyclic Core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the Butoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a butoxy group is introduced to a phenyl ring.

    Attachment of the Dimethylphenylacetamide Moiety: This could be done through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Optimization of Reaction Parameters: Temperature, solvent, and reaction time would be carefully controlled.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and recrystallization would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentaazatricyclic core may play a role in binding to specific biological targets, while the butoxyphenyl and dimethylphenylacetamide groups may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
  • 2-{[11-(4-ethoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Uniqueness

The uniqueness of the compound lies in the specific combination of functional groups and the pentaazatricyclic core, which may confer unique chemical and biological properties. The butoxyphenyl group may enhance its lipophilicity, while the dimethylphenylacetamide moiety may improve its pharmacokinetic profile.

Properties

Molecular Formula

C27H34N6O2S

Molecular Weight

506.7 g/mol

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C27H34N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-17-25(34)28-22-8-6-7-18(2)19(22)3/h6-14,23-24,26,29,31H,4-5,15-17H2,1-3H3,(H,28,34)

InChI Key

DYNBQAIVDGQNSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC(=C5C)C

Origin of Product

United States

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